Patient-Restricted CTL Response: Peptide 810 vs. MART-1/Melan-A
Peptide 810 induces a CTL response that is restricted to melanoma patients, with no detectable cytotoxicity in PBMC from normal healthy donors. This contrasts with the melanoma differentiation antigen MART-1/Melan-A (e.g., peptide AAGIGILTV), which can prime CTL responses in healthy donor PBMC. This differential indicates that Peptide 810 recognition requires in vivo tumor-driven priming, making it a more stringent, tumor-specific biomarker for immuno-monitoring assays [1][2].
| Evidence Dimension | CTL response detectability in healthy donors vs. melanoma patients |
|---|---|
| Target Compound Data | Peptide 810: CTL response observed ONLY in melanoma patients; 0/19 normal donors showed PBMC cytotoxicity against 810-pulsed BCL (p < 0.005 vs. patients). |
| Comparator Or Baseline | MART-1/Melan-A (27-35, AAGIGILTV): specific CTL cytotoxicity generated in 13/13 (100%) melanoma patients AND 5/9 (56%) healthy donors (p < 0.001). |
| Quantified Difference | Peptide 810: 0% healthy donor response rate. MART-1: 56% healthy donor response rate. Peptide 810 is entirely patient-restricted. |
| Conditions | PBMC cytotoxicity assay using autologous EBV-transformed B lymphoblastoid cell lines (BCL) pulsed with respective peptide; melanoma patients and normal donors. |
Why This Matters
For diagnostic immuno-monitoring or patient-stratification assay development, Peptide 810 offers a tumor-status-dependent readout that MART-1 cannot provide, reducing false-positive background from healthy donor T-cell cross-reactivity.
- [1] Morioka N, Kikumoto Y, Hoon DS, Morton DL, Irie RF. J Immunol. 1994 Dec 15;153(12):5650-8. PMID: 7527447. View Source
- [2] Differential anti-MART-1/MelanA CTL activity in peripheral blood of HLA-A2 melanoma patients in comparison to healthy donors: evidence of in vivo priming by tumor cells. J Immunother. 1998. (Cited in multiple sources; MART-1 27-35 CTL generated in 13/13 patients vs. 5/9 healthy donors, p < 0.001). View Source
